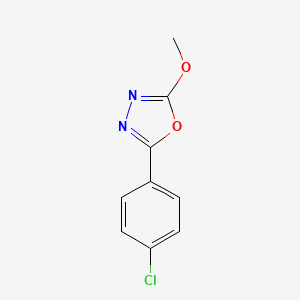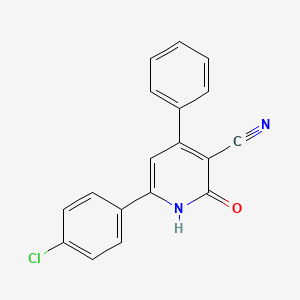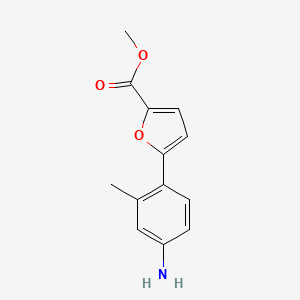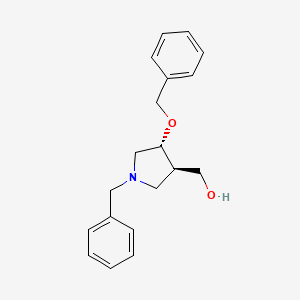
((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and benzyl alcohol.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under inert atmosphere using solvents like tetrahydrofuran or dichloromethane, with temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)methanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to induce chirality in products.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of ((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of enzymes, thereby inhibiting their activity, or by interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
- ((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)amine
- ((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)ketone
- ((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)ester
Comparison:
- Uniqueness: ((3R,4R)-1-Benzyl-4-(benzyloxy)pyrrolidin-3-yl)methanol is unique due to the presence of both benzyl and benzyloxy groups, which confer specific chemical and biological properties.
- Reactivity: The hydroxyl group in this compound allows for a wide range of chemical modifications compared to its amine, ketone, and ester analogs.
- Applications: While similar compounds may share some applications, this compound’s unique structure makes it particularly valuable in asymmetric synthesis and drug development.
Properties
CAS No. |
604798-42-7 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[(3R,4R)-1-benzyl-4-phenylmethoxypyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C19H23NO2/c21-14-18-12-20(11-16-7-3-1-4-8-16)13-19(18)22-15-17-9-5-2-6-10-17/h1-10,18-19,21H,11-15H2/t18-,19+/m1/s1 |
InChI Key |
COICURVVCUBEEY-MOPGFXCFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)OCC3=CC=CC=C3)CO |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
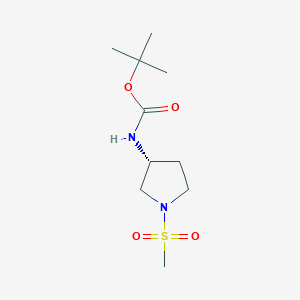
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
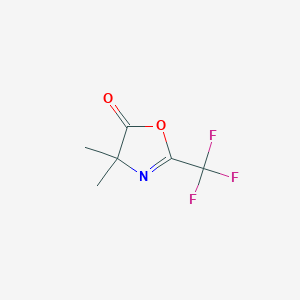
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
